molecular formula C7H14O2 B1313425 trans-4-(Hydroxymethyl)cyclohexanol CAS No. 3685-27-6

trans-4-(Hydroxymethyl)cyclohexanol

Cat. No. B1313425
Key on ui cas rn: 3685-27-6
M. Wt: 130.18 g/mol
InChI Key: VGRZISGVNOKTQU-UHFFFAOYSA-N
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Patent
US09181271B2

Procedure details

To a suspension of lithium tetrahydroaluminate (3.11 g, 81.9 mmol) in THF (158 mL) was added a solution of ethyl 4-hydroxycyclohexanecarboxylate (9.40 g, 54.6 mmol) in THF (20 mL) at 0° C. After stirring for 30 min at same temperature, the reaction was quenched with water (10 mL) dropwise, then 15% NaOH solution (10 mL) and water (30 mL). After stirring for 10 min, the reaction mixture was filtered through a pad of Celite, the organic layer was wash with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (0-100% ethyl acetate/hex) to give the desired product as white solid (6.9 g, 97%).
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
158 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[AlH4-].[Li+].[OH:3][CH:4]1[CH2:9][CH2:8][CH:7]([C:10](OCC)=[O:11])[CH2:6][CH2:5]1>C1COCC1>[OH:11][CH2:10][CH:7]1[CH2:8][CH2:9][CH:4]([OH:3])[CH2:5][CH2:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.11 g
Type
reactant
Smiles
[AlH4-].[Li+]
Name
Quantity
158 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
OC1CCC(CC1)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min at same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water (10 mL) dropwise
STIRRING
Type
STIRRING
Details
After stirring for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
the organic layer was wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (0-100% ethyl acetate/hex)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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